2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their significant electronegativity and ability to influence the chemical properties of the molecules they are part of. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine typically involves multiple steps, starting with the preparation of intermediate compounds that contain trifluoromethyl groups. One common method involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with phenolic compounds, followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C) to introduce the trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes and other scalable chemical reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like hydrazine.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrazine (N₂H₄) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like phenolic compounds in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can replace other functional groups to modify the biological activity of lead compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups significantly influence the compound’s electronic properties, enhancing its ability to interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Known for its high fungicidal activity.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
Trifluoromethyl amines: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine stands out due to its multiple trifluoromethyl groups, which impart unique electronic and steric properties. These properties make it particularly useful in applications requiring high stability and specific interactions with biological targets .
Biological Activity
2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine is a synthetic compound with significant potential in biological applications. Its unique structure, characterized by multiple trifluoromethyl groups and a naphthyridine backbone, suggests possible interactions with various biological targets. This article synthesizes current knowledge regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H7F9N2O
- Molar Mass : 426.24 g/mol
- CAS Number : 303996-18-1
- Density : 1.516 g/cm³ (predicted)
- Boiling Point : 368.4 °C (predicted)
- pKa : 1.39 (predicted)
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
In a comparative study of various trifluoromethyl-substituted compounds, those similar to this compound demonstrated moderate to good antimicrobial properties. For instance, compounds with trifluoromethyl groups have been noted for their enhanced lipophilicity, which may facilitate membrane penetration and increase efficacy against bacterial strains .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been highlighted in several studies. For example:
- A related compound exhibited an IC50 value of 34.1 μg/mL in inhibiting protein denaturation in bovine serum albumin assays .
- In vivo studies showed that similar naphthyridine derivatives significantly reduced paw swelling in rat models of inflammation .
Anticancer Activity
Preliminary data suggest that derivatives of naphthyridine may possess anticancer properties. In vitro assays have indicated that certain analogs can inhibit cell proliferation in various cancer cell lines:
Case Study 1: Synthesis and Evaluation
A study synthesized several naphthyridine derivatives including this compound and evaluated their biological activities using a series of assays:
- Objective : To assess the anti-inflammatory and anticancer potentials.
- Methodology : Compounds were tested against standard drugs (e.g., diclofenac for anti-inflammatory activity).
- Results : The compound showed promising results with significant inhibition rates comparable to established drugs.
Compound | Activity Type | IC50 Value |
---|---|---|
Compound A | Anti-inflammatory | 34.1 μg/mL |
Compound B | Anticancer (CCRF-CEM) | GI50 = 10 nM |
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of naphthyridine derivatives revealed that the presence of trifluoromethyl groups enhances both lipophilicity and biological activity:
- Findings : Modifications at the phenoxy position resulted in varied anti-inflammatory responses.
- : The trifluoromethyl substitutions are critical for maximizing therapeutic efficacy.
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7F9N2O/c18-15(19,20)8-2-1-3-9(6-8)29-13-5-4-10-11(16(21,22)23)7-12(17(24,25)26)27-14(10)28-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADXYYGFOOEZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7F9N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.